6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
The compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolopyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of bromine and methyl groups on the pyrazolopyrimidine scaffold suggests that this compound could be a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related brominated pyrazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although this does not directly describe the synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, it provides insight into the potential synthetic routes that could be employed for its preparation, such as halogenation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of brominated pyrazolopyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis . This method allows for the unambiguous determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Brominated pyrazolopyrimidines are susceptible to various chemical reactions. The presence of a bromine atom on the pyrimidine nucleus makes these compounds useful synthetic intermediates. They can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the introduction of various substituents onto the pyrazolopyrimidine core, enabling the diversification of the compound's structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be inferred from related compounds. For example, the stability of C-5-substituted 1,2,4-triazolopyrimidines suggests that substituents on the pyrazolopyrimidine ring can influence the stability of these compounds . Additionally, the phenoxide leaving group SNAr strategy indicates that the brominated pyrazolopyrimidine scaffold can be functionalized at multiple positions, which is advantageous for the synthesis of compounds with diverse physical and chemical properties .
Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . The photophysical properties of these compounds can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities . After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .
2. Antitumor Scaffold
- Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have a high impact in medicinal chemistry due to their significant photophysical properties . They are used as an antitumor scaffold .
- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Safety And Hazards
The safety information for “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPPXBKRXAJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580565 | |
Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
916256-65-0 | |
Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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